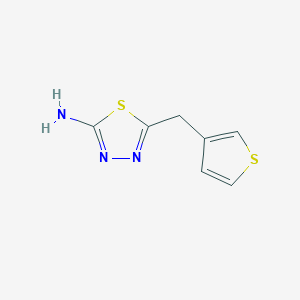

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiophene and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

科学研究应用

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

作用机制

The mechanism of action of 5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways can vary depending on the specific biological context .

相似化合物的比较

Similar Compounds

- Thiophene-2-carboxylic acid hydrazide

- 2-Amino-1,3,4-thiadiazole

- 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the thiophene and thiadiazole rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

生物活性

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, drawing from various studies and findings to provide a comprehensive overview.

Overview of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are five-membered heterocyclic compounds that contain both sulfur and nitrogen atoms. They have garnered attention in medicinal chemistry due to their potential as antimicrobial, anticancer, anti-inflammatory, and analgesic agents. The presence of the thiophene ring in derivatives like this compound enhances their biological activity through various mechanisms.

Antimicrobial Activity

Studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds with the thiadiazole moiety have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. A study indicated that certain 2-amino-1,3,4-thiadiazole derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .

- Antifungal Activity : While some derivatives show promising antifungal effects against strains such as Aspergillus niger, others lack significant antifungal activity. The structure of the compound plays a crucial role in its effectiveness against these pathogens .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are noteworthy. Research indicates that these compounds can inhibit key biological pathways involved in cancer cell proliferation:

- Mechanisms of Action : Thiadiazole derivatives have been shown to inhibit RNA and DNA synthesis specifically without affecting protein synthesis. This selectivity is crucial for developing targeted cancer therapies .

- Case Studies : In vitro studies on various cancer cell lines have demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit cytotoxic effects. For example, certain analogs have shown IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of thiadiazole derivatives:

| Compound Structure | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Antimicrobial | TBD |

| Substituted thiadiazoles | Anticancer | Varies (10–30 µM) |

| Hydroxypropylamino derivatives | Enhanced cytotoxicity | TBD |

This table summarizes key findings regarding the relationship between structural modifications and biological efficacy.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods. Recent advancements include one-pot synthesis techniques that avoid toxic reagents while maintaining high yields . Characterization techniques such as NMR and mass spectrometry confirm the identities and purities of synthesized compounds.

常见问题

Q. Basic Synthesis and Characterization

Q1: What are the optimal synthetic routes for preparing 5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine with high purity? A:

- Cyclocondensation methods are commonly used for thiadiazole derivatives. For example, reacting thiosemicarbazide with a thiophene-substituted carbonyl precursor (e.g., thiophene-3-carboxylic acid hydrazide) in the presence of concentrated sulfuric acid or POCl₃ enables cyclization to form the thiadiazole core .

- Ultrasound-assisted synthesis improves reaction efficiency and yield by enhancing reagent mixing and reducing reaction time, as demonstrated in analogous thiadiazole syntheses .

- Purification typically involves recrystallization from ethanol/water mixtures or column chromatography. Purity validation via HPLC or melting-point analysis is critical .

Q. Structural Elucidation

Q2: Which advanced techniques are recommended for resolving structural ambiguities in this compound? A:

- X-ray crystallography (using programs like SHELXL ) provides definitive bond lengths, angles, and dihedral angles, especially for identifying thiophene-thiadiazole ring interactions.

- Spectroscopic methods :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene methylene protons at δ ~4.5–5.0 ppm ).

- FT-IR for characteristic N–H (3200–3400 cm⁻¹) and C–S (650–750 cm⁻¹) stretching .

- DFT calculations validate experimental data and predict electronic properties, such as HOMO-LUMO gaps relevant to reactivity .

Q. Biological Activity Profiling

Q3: How can researchers design experiments to evaluate the anticancer potential of this compound? A:

- In vitro screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with structurally similar derivatives (e.g., 5-(3-iodophenyl) analogs ).

- Mechanistic studies :

- Flow cytometry to assess apoptosis via Annexin V/PI staining.

- Molecular docking to predict binding affinity to targets like tubulin or topoisomerase II, leveraging structural data from related compounds .

- SAR analysis : Modify substituents (e.g., replacing thiophene with pyridine ) to isolate key pharmacophores.

Q. Advanced Reactivity and Functionalization

Q4: What strategies mitigate side reactions during functionalization of the thiadiazole ring? A:

- Protecting groups : Temporarily block the amine (-NH₂) with Boc or acetyl groups before introducing electrophiles (e.g., alkyl halides) to avoid competing nucleophilic attacks .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions, while microwave-assisted synthesis enhances regioselectivity .

- Monitoring by TLC/LC-MS ensures real-time tracking of reaction progress and byproduct formation .

Q. Data Contradictions in Biological Assays

Q5: How should discrepancies in cytotoxicity data across studies be addressed? A:

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, conflicting IC₅₀ values for 5-(3-fluorophenyl) derivatives were resolved by harmonizing MTT protocols .

- Validate purity : Impurities (e.g., unreacted starting materials) can skew results. Use HPLC-MS to confirm compound integrity .

- Cross-validate with orthogonal assays : Combine MTT with colony formation or caspase-3 activation assays to corroborate findings .

Q. Computational Modeling for Drug Design

Q6: Which computational approaches predict the binding modes of this compound with biological targets? A:

- Molecular dynamics (MD) simulations : Explore conformational flexibility of the thiophene-thiadiazole scaffold in protein binding pockets (e.g., EGFR kinase ).

- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond donors, aromatic rings) using tools like Schrödinger’s Phase .

- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity, guiding lead optimization .

Q. Crystallographic Challenges

Q7: How can researchers resolve twinning or disorder in crystals of this compound? A:

- SHELXD/SHELXE algorithms are robust for structure solution from twinned data. For disorder, refine occupancy ratios and apply restraints to atomic displacement parameters .

- Low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts, improving resolution .

- Hydrogen-bond analysis : Map intermolecular interactions (N–H⋯N/S) to identify packing motifs that stabilize the lattice .

Q. Scaling-Up Synthesis

Q8: What modifications are required for gram-scale synthesis while maintaining yield? A:

- Batch reactor optimization : Scale POCl₃-mediated cyclization reactions under reflux with efficient stirring to prevent localized overheating .

- Continuous-flow systems : Microreactors enhance heat/mass transfer for ultrasound-assisted steps, reducing side products .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

属性

IUPAC Name |

5-(thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S2/c8-7-10-9-6(12-7)3-5-1-2-11-4-5/h1-2,4H,3H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDWAOROOBGUEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。